methyl 3-(1,5-dimethyl-1H-pyrazole-3-amido)-5-phenylthiophene-2-carboxylate
Description
Methyl 3-(1,5-dimethyl-1H-pyrazole-3-amido)-5-phenylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a phenyl group at the 5-position, a methyl carboxylate at the 2-position, and a 1,5-dimethylpyrazole-3-amido moiety at the 3-position.
Properties
IUPAC Name |
methyl 3-[(1,5-dimethylpyrazole-3-carbonyl)amino]-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-11-9-14(20-21(11)2)17(22)19-13-10-15(12-7-5-4-6-8-12)25-16(13)18(23)24-3/h4-10H,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCALQXKHJAQTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1,5-dimethyl-1H-pyrazole-3-amido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrazole ring, followed by the introduction of the thiophene ring and the carboxylate ester group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a pure form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-5-phenylthiophene-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-5-phenylthiophene-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 3-(1,5-dimethyl-1H-pyrazole-3-amido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural Analogs
Key analogs and their structural features are summarized in Table 1.
Table 1. Structural Comparison of Methyl 3-(1,5-dimethyl-1H-pyrazole-3-amido)-5-phenylthiophene-2-carboxylate and Analogs
Key Observations :
- Fluorine Substitution : 6b incorporates a 4-fluorophenyl group, which may improve metabolic stability and target affinity via halogen bonding .
- Steric Effects : The tert-butyl groups in 4k and 6b introduce steric bulk, likely influencing solubility and conformational flexibility .
Key Observations :
- Amide Coupling : The target compound likely employs carbodiimide-mediated coupling (e.g., DCC/DMAP) similar to Protocol B in , which avoids harsh conditions like TiCl₄ .
- Halogenation : Bromine introduction in 4k and 5-bromo-N-(3-methyl-1-phenylpyrazol-5-yl)thiophene-2-carboxamide requires specialized precursors (e.g., 2-acetyl-5-bromothiophene) .
Q & A
Q. Basic
- NMR (¹H, ¹³C) : Assign peaks for the methyl ester (δ ~3.8 ppm), pyrazole NH (δ ~10.2 ppm), and phenyl protons (δ ~7.2–7.5 ppm) .
- HRMS : Confirm molecular formula (e.g., C₁₈H₁₈N₃O₃S) with <2 ppm error .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
How do crystallographic software tools like SHELX assist in structural refinement?
Q. Advanced
- SHELXL : Refines anisotropic displacement parameters for non-H atoms, critical for resolving disorder in the phenyl or pyrazole groups .
- ORTEP-3 : Visualizes thermal ellipsoids to identify steric strain or unusual bonding geometries .
- WinGX : Integrates data processing, enabling cross-validation between experimental and simulated powder XRD patterns .
How do structural modifications (e.g., sulfonyl group variations) impact biological activity?
Q. Advanced
| Derivative | Modification | Biological Impact |
|---|---|---|
| Ethylsulfonyl analog | Ethyl group at sulfonyl | Enhanced lipophilicity, improved membrane permeability |
| Fluorophenyl variant | 4-F substitution | Increased electronic effects, stronger enzyme inhibition |
| Methyl ester removal | Free carboxylic acid | Reduced activity due to poor cellular uptake |
Mechanistic studies (e.g., molecular docking) reveal sulfonyl groups interact with hydrophobic enzyme pockets, while electron-withdrawing substituents enhance target binding .
What statistical methods validate biological activity data in dose-response assays?
Q. Advanced
- ANOVA with Tukey’s test : Compare IC₅₀ values across replicates (e.g., anti-inflammatory assays) .
- Hill slope analysis : Determine cooperativity in enzyme inhibition curves .
- QSAR models : Relate structural descriptors (logP, polar surface area) to activity trends .
What is the proposed mechanism of action for this compound’s biological activity?
Q. Advanced
- Enzyme inhibition : The pyrazole-thiophene core binds to COX-2 or kinase active sites, disrupting substrate recognition. Sulfonyl groups stabilize interactions via hydrogen bonding .
- Antimicrobial activity : Disruption of bacterial cell wall synthesis via interference with penicillin-binding proteins (PBPs) .
How can researchers assess the compound’s stability under varying pH and temperature conditions?
Q. Advanced
- Forced degradation studies : Expose to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions .
- HPLC-MS monitoring : Track degradation products (e.g., ester hydrolysis to carboxylic acid) .
- Arrhenius plots : Predict shelf-life by extrapolating degradation rates at elevated temperatures .
How should conflicting results in biological assays (e.g., cytotoxicity vs. efficacy) be addressed?
Q. Advanced
- Dose normalization : Compare therapeutic indices (IC₅₀/EC₅₀ ratios) across cell lines .
- Assay controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate sensitivity .
- Pathway analysis : Use RNA-seq or proteomics to identify off-target effects explaining variability .
What are the best practices for X-ray crystallography data collection and refinement?
Q. Advanced
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .
- Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals and ISOR restraints for anisotropic atoms .
- Validation : Check R-factor convergence (<5% discrepancy) and PLATON alerts for missed symmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
